molecular formula C13H9BrF2OZn B14892147 3-(2',5'-DifluorobenZyloxy)phenylZinc bromide

3-(2',5'-DifluorobenZyloxy)phenylZinc bromide

Cat. No.: B14892147
M. Wt: 364.5 g/mol
InChI Key: XMUOECDBAQYCGF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(2’,5’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The general reaction scheme is as follows:

3-(2’,5’-Difluorobenzyloxy)bromobenzene+Zn3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide\text{3-(2',5'-Difluorobenzyloxy)bromobenzene} + \text{Zn} \rightarrow \text{3-(2',5'-Difluorobenzyloxy)phenylzinc bromide} 3-(2’,5’-Difluorobenzyloxy)bromobenzene+Zn→3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

    Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

    Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the organozinc compound.

Major Products

The major products formed from reactions involving 3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, where the difluorobenzyloxy group can enhance biological activity.

    Material Science: It is employed in the preparation of advanced materials with specific electronic and optical properties.

    Agrochemicals: The compound is used in the synthesis of agrochemical intermediates, contributing to the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The general mechanism is as follows:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide compound, forming a palladium-halide complex.

    Transmetalation: The organozinc compound transfers its organic group to the palladium complex, forming a new organopalladium intermediate.

    Reductive Elimination: The organopalladium intermediate undergoes reductive elimination, forming the final product with a new carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Similar in structure but lacks the difluorobenzyloxy group, resulting in different reactivity and selectivity.

    Benzylzinc Bromide: Contains a benzyl group instead of the difluorobenzyloxy group, leading to different applications and reactivity.

    4-Fluorophenylzinc Bromide: Contains a single fluorine atom, which affects its reactivity compared to the difluorobenzyloxy derivative.

Uniqueness

The presence of the difluorobenzyloxy group in 3-(2’,5’-Difluorobenzyloxy)phenylzinc bromide imparts unique reactivity and selectivity in organic synthesis. This makes it a valuable reagent for specific applications where other organozinc compounds may not be as effective.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1,4-difluoro-2-(phenoxymethyl)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

XMUOECDBAQYCGF-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)OCC2=C(C=CC(=C2)F)F.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.